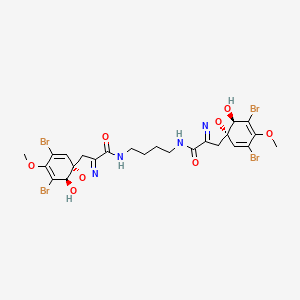

Aerothionin

Description

Properties

Molecular Formula |

C24H26Br4N4O8 |

|---|---|

Molecular Weight |

818.1 g/mol |

IUPAC Name |

(5S,6R)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19-,20-,23+,24+/m0/s1 |

InChI Key |

BJWQSQOWGBUSFC-UWXQAFAOSA-N |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |

Synonyms |

aerothionin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Bioactive Potential of Aerothionin from Marine Sponges: A Technical Guide

Abstract

Aerothionin, a brominated tyrosine-derived metabolite, stands as a prominent example of the rich chemical diversity found within marine sponges. First isolated from sponges of the order Verongiida, this complex molecule has garnered significant attention from the scientific community for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its chemical properties, and its potential as a therapeutic agent. We present a compilation of quantitative data on its bioactivity, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action, including its effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the fascinating world of marine natural products.

Introduction

The marine environment, with its vast biodiversity, represents a largely untapped reservoir of novel chemical entities with significant therapeutic potential. Among the myriad of marine organisms, sponges (Phylum Porifera) have proven to be a particularly prolific source of unique secondary metabolites. These compounds, often produced by the sponge itself or its associated microbial symbionts, play crucial roles in the organism's defense and communication.

One such remarkable compound is this compound, a tetrabromo spirocyclohexadienylisoxazole. It was first identified from marine sponges belonging to the order Verongiida, notably from species such as Aplysina cavernicola, Aplysina gerardogreeni, and Aplysina fistularis. The unique chemical architecture of this compound, characterized by its dimeric structure and bromine substitution, has intrigued chemists and pharmacologists alike. Subsequent research has unveiled a range of potent biological activities, including cytotoxic, antimicrobial, and antifouling properties, highlighting its potential for development into new therapeutic agents.

This guide aims to provide an in-depth technical overview of the discovery, isolation, characterization, and biological evaluation of this compound.

Chemical Structure and Properties

This compound is a dimeric bromotyrosine derivative with the chemical formula C₂₄H₂₆Br₄N₄O₈. Its structure features two spirocyclohexadienylisoxazole moieties linked by a butylenediamine bridge. The presence of four bromine atoms on the aromatic rings is a characteristic feature of many Verongiida-derived metabolites and is believed to contribute significantly to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆Br₄N₄O₈ | |

| Molecular Weight | 818.10 g/mol | LookChem |

| CAS Number | 66428-69-1 | LookChem |

| Appearance | Crystalline solid | General Knowledge |

| Solubility | Soluble in organic solvents like methanol, dichloromethane | General Knowledge |

Biological Activities and Quantitative Data

This compound has demonstrated a wide array of biological activities, making it a compound of significant interest for drug discovery and development.

Cytotoxic Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines. This activity has been a primary focus of research, with studies demonstrating its ability to inhibit cancer cell proliferation and viability.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HeLa | Cervical Cancer | IC₅₀ | Micromolar range | |

| MCF-7 | Breast Cancer | IC₅₀ | Micromolar range | |

| MPC | Pheochromocytoma | Relative Viability (25 µM) | 83.7 ± 1.7% | |

| MPC | Pheochromocytoma | Relative Viability (50 µM) | 55.1 ± 2.2% | |

| MTT | Pheochromocytoma | Relative Viability (25 µM) | 88.6 ± 4.0% (normoxic) | |

| MTT | Pheochromocytoma | Relative Viability (50 µM) | 61.3 ± 1.7% (normoxic) |

Table 3: Cytotoxicity of this compound against Normal Cell Lines

| Cell Line | Cell Type | Parameter | Value | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | EC₅₀ | 43.8 µM | |

| 3T3 | Mouse Fibroblasts | Relative Viability (25 µM) | 116.6 ± 4.0% |

Antimicrobial Activity

This compound has shown significant activity against various pathogenic microorganisms, including multidrug-resistant strains of Mycobacterium tuberculosis.

Table 4: Antimicrobial Activity of this compound

| Organism | Strain | Parameter | Value (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv (pan-sensitive) | MIC | 12.5 | |

| Mycobacterium tuberculosis | Rifampin-resistant | MIC | 12.5 | |

| Mycobacterium tuberculosis | Isoniazid-resistant | MIC | 12.5 | |

| Mycobacterium tuberculosis | Ethambutol-resistant | MIC | 12.5 | |

| Mycobacterium tuberculosis | Streptomycin-resistant | MIC | 12.5 | |

| Mycobacterium tuberculosis | Clinical Isolate 1 | MIC | 6.5 | |

| Mycobacterium tuberculosis | Clinical Isolate 2 | MIC | 12.5 | |

| Mycobacterium tuberculosis | Clinical Isolate 3 | MIC | 25 | |

| Mycobacterium kansasii | MIC | 50 | ||

| Mycobacterium scrofulaceum | MIC | 100 | ||

| Mycobacterium avium | MIC | 100 |

Antifouling Activity

Marine organisms often produce compounds to deter the settlement of other organisms on their surfaces. This compound has been investigated for its antifouling properties, which could have applications in the development of environmentally friendly marine coatings. While specific quantitative data is less common in the provided search results, its role as a chemical defense suggests potent antifouling activity.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound from marine sponges like Pseudoceratina durissima.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

-

Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria using the broth microdilution method.

Workflow for Broth Microdilution Assay

Caption: Workflow for the broth microdilution assay.

-

Preparation of Inoculum:

-

Culture the bacterial strain (e.g., M. tuberculosis or S. aureus) on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microplate, perform serial twofold dilutions of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton broth).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microplate containing the this compound dilutions.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

An indicator dye such as resazurin can be added to aid in the determination of viability.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound are not yet fully elucidated. However, research has pointed towards its interaction with specific cellular targets and signaling pathways.

Inhibition of Adenosine A₁ Receptor

Studies have suggested that this compound can act as an inhibitor of the adenosine A₁ receptor. The adenosine A₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes. By inhibiting this receptor, this compound could disrupt these signaling events. The exact nature of this inhibition (e.g., competitive, non-competitive) requires further investigation.

General Adenosine A₁ Receptor Signaling Pathway

Caption: General signaling pathway of the adenosine A₁ receptor.

Inhibition of Voltage-Dependent Calcium Channels

This compound has also been reported to inhibit voltage-dependent calcium channels. These channels are crucial for regulating the influx of calcium ions (Ca²⁺) into cells in response to changes in membrane potential. The influx of Ca²⁺ acts as a second messenger, triggering a wide range of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. By blocking these channels, this compound can significantly disrupt these Ca²⁺-dependent signaling pathways. The specific subtype of calcium channel targeted by this compound and the molecular details of the interaction are areas for further research.

General Voltage-Dependent Calcium Channel Signaling

Caption: General signaling of a voltage-dependent calcium channel.

Conclusion and Future Perspectives

This compound, a fascinating brominated metabolite from marine sponges, has demonstrated significant potential as a lead compound for the development of new anticancer and antimicrobial drugs. Its unique chemical structure and potent biological activities underscore the importance of continued exploration of marine natural products.

While substantial progress has been made in understanding the bioactivity of this compound, several areas warrant further investigation. A more comprehensive understanding of its mechanism of action at the molecular level is crucial. Elucidating the specific binding interactions with its targets, such as the adenosine A₁ receptor and voltage-dependent calcium channels, will be instrumental in designing more potent and selective analogs. Furthermore, detailed studies on its in vivo efficacy, pharmacokinetic properties, and toxicity are necessary to advance its development as a therapeutic agent.

The synthesis of this compound and its derivatives will also be a key area of research, enabling the exploration of structure-activity relationships and the generation of novel compounds with improved pharmacological profiles. The continued investigation of this remarkable marine natural product holds great promise for the discovery of new and effective treatments for a range of human diseases.

A Technical Guide to the Aerothionin Biosynthesis Pathway in Aplysina Sponges

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of aerothionin, a prominent bromotyrosine-derived natural product from marine sponges of the genus Aplysina. This guide synthesizes current knowledge, focusing on the proposed enzymatic steps, key intermediates, and the experimental evidence that underpins our understanding.

Introduction

Sponges of the genus Aplysina (Order Verongiida) are prolific producers of a diverse array of brominated tyrosine alkaloids, which are central to their chemical defense mechanisms and have attracted significant interest for their potent pharmacological activities, including antimicrobial and cytotoxic properties. This compound, a bis-spirocyclohexadienylisoxazoline, is a characteristic metabolite of this genus. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, potentially through synthetic biology or biomimetic synthesis approaches. This guide details the putative pathway, from primary metabolic precursors to the final complex structure, and outlines the key experimental work that has been instrumental in its elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the essential amino acid L-phenylalanine. The pathway involves aromatic hydroxylation, halogenation, and a complex cyclization to form the characteristic spiroisoxazoline rings. The central carbon chain linking the two spiroisoxazoline units is believed to be derived from ornithine.

The proposed sequence is as follows:

-

Hydroxylation: L-phenylalanine is hydroxylated to form L-tyrosine, a reaction catalyzed by phenylalanine hydroxylase (PAH).

-

Bromination: L-tyrosine undergoes a two-step bromination by a putative halogenase enzyme to yield 3,5-dibromo-L-tyrosine. This is a key step in the formation of virtually all bromotyrosine derivatives in Aplysina.

-

Conversion to Oxime: The 3,5-dibromo-L-tyrosine is then believed to be converted into an oxime intermediate. The exact enzymatic steps for this transformation are not yet fully characterized.

-

Arene Oxide Formation: The aromatic ring of the oxime intermediate is proposed to form an arene oxide.

-

Spiroisoxazoline Formation: A nucleophilic attack from the oxime nitrogen onto the arene oxide epoxide ring leads to the formation of the spirocyclohexadienylisoxazoline core structure. This is a critical cyclization step.

-

Dimerization: Two spiroisoxazoline units, derived from the preceding steps, are linked together via a C4 carbon chain. This chain is hypothesized to originate from the amino acid ornithine, which provides the backbone that connects the two halves of the final this compound molecule.

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Experimental Evidence and Protocols

The most direct evidence for the this compound pathway comes from isotopic labeling studies. The seminal work in this area was conducted by Carney and Rinehart in 1995, who investigated the incorporation of radiolabeled amino acids into the bromotyrosine metabolites of Aplysina fistularis.

Radiolabeling Incorporation Studies

These experiments were designed to trace the metabolic fate of potential precursors by introducing them into the sponge tissue and subsequently analyzing the radioactivity of the isolated metabolites.

-

Sponge Collection and Acclimation: Specimens of Aplysina fistularis were collected and maintained in flowing seawater aquaria to acclimate.

-

Precursor Administration: 14C-labeled amino acids (L-tyrosine, L-3-bromotyrosine, and L-3,5-dibromotyrosine) were administered to the sponge. This was likely done by injection into the sponge mesohyl or by absorption from the surrounding water.

-

Incubation: The sponges were incubated for a set period (e.g., 24-72 hours) to allow for the metabolic incorporation of the labeled precursors into secondary metabolites.

-

Extraction: After incubation, the sponge tissue was collected, lyophilized, and exhaustively extracted with organic solvents (e.g., a mixture of dichloromethane and methanol) to isolate the bromotyrosine-containing compounds.

-

Purification and Isolation: The crude extract was fractionated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate pure this compound and other related metabolites.

-

Radioactivity Measurement: The specific radioactivity (counts per minute per milligram) of the purified this compound was measured using a scintillation counter.

-

Analysis: The incorporation percentage was calculated to determine the efficiency with which each precursor was converted into the final product.

Caption: General workflow for radiolabeling experiments in Aplysina.

While the original publication's raw data is not fully accessible, the findings demonstrated a clear progression along the proposed pathway. The efficiency of incorporation provides strong evidence for the sequence of intermediates.

| Precursor Administered | Relative Incorporation into this compound | Implication |

| 14C-L-Phenylalanine | Low | Consistent with being an early, primary precursor. |

| 14C-L-Tyrosine | Moderate | Supports its role as the direct precursor to bromination. |

| 14C-L-3,5-Dibromotyrosine | High | Strong evidence that it is a late-stage, committed precursor to the spiroisoxazoline ring. |

Localization Studies

Further indirect evidence for the biosynthesis comes from localization studies. Using energy-dispersive X-ray microanalysis, this compound and its analogue homothis compound have been localized almost exclusively within the spherulous cells in the mesohyl of Aplysina fistularis. This suggests these specialized cells are either the site of synthesis or the site of final storage of these defensive compounds.

Key Enzymes in the Pathway

Although the complete enzymatic machinery has not been isolated and characterized from Aplysina, the proposed transformations implicate several key enzyme families.

-

Phenylalanine Hydroxylase (PAH): This enzyme is common in primary metabolism and is responsible for the conversion of phenylalanine to tyrosine.

-

Flavin-Dependent Halogenases: These enzymes are believed to be responsible for the regioselective bromination of the tyrosine ring. This is a critical step that channels the precursor into the specialized metabolic pathway. The requirement for two brominations suggests a highly specific enzymatic process.

-

Oxidoreductases/Monooxygenases: The formation of the oxime and arene oxide intermediates from dibromotyrosine likely requires a series of oxidative enzymes.

-

Ornithine Decarboxylase: If ornithine is indeed the precursor to the C4 linker, an ornithine decarboxylase would be required to produce putrescine, which could then be further modified and incorporated.

Conclusion and Future Directions

The biosynthesis of this compound in Aplysina sponges is a complex pathway that transforms primary amino acid metabolites into a potent chemical defense agent. The current model, strongly supported by isotopic labeling studies, provides a robust framework for understanding its formation. However, significant gaps in our knowledge remain.

Future research should focus on:

-

Genomic and Transcriptomic Analysis: Identifying the gene clusters responsible for producing the biosynthetic enzymes, particularly the halogenases and the enzymes involved in spiroisoxazoline ring formation.

-

Enzyme Isolation and Characterization: Expressing and characterizing the key enzymes to confirm their function and substrate specificity in vitro.

-

Role of the Microbiome: While evidence often points to the sponge as the producer, the potential contribution of symbiotic microorganisms to parts of the pathway cannot be fully excluded and warrants further investigation.

A complete understanding of the this compound biosynthetic pathway will not only illuminate a fascinating aspect of marine natural product chemistry but also provide the necessary tools for the sustainable production of these valuable compounds for drug development.

aerothionin mechanism of action studies

An In-depth Technical Guide to the Mechanism of Action of Aerothionin

Introduction

This compound is a brominated tyrosine-derived metabolite originally isolated from marine sponges of the Verongiida order, such as Aplysina cavernicola.[1] Chemically classified as a tetrabromo spirocyclohexadienylisoxazole, it is one of several related compounds, including its homolog homothis compound, that have garnered scientific interest for their broad spectrum of biological activities.[1] Initial studies have revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (MCF-7) cancer cells.[1] Furthermore, it has demonstrated activity against multidrug-resistant Mycobacterium tuberculosis and the chloroquine-resistant strain of Plasmodium falciparum.[1]

This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its anti-tumor properties. It consolidates quantitative data from cytotoxicity studies, details the experimental protocols used to assess its activity, and visualizes the key experimental workflows and potential cellular pathways involved. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents from marine natural products.

Quantitative Biological Activity

The anti-proliferative and cytotoxic effects of this compound have been quantified across various cell lines. The data highlights a degree of selectivity, with significant activity against cancer cells, while effects on normal tissue cells vary. The following tables summarize the key half-maximal effective concentration (EC₅₀) and inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

| Cell Line | Cell Type | Metric | Value (µM) | Conditions | Citation |

|---|---|---|---|---|---|

| MPC | Mouse Pheochromocytoma | EC₅₀ | ~45-50 | Normoxic | [1] |

| MTT | Mouse Pheochromocytoma | EC₅₀ | 48.1 | Normoxic | [1] |

| HUVEC | Human Endothelial Cells | EC₅₀ | 43.8 | - | [1] |

| MS1 | Mouse Endothelial Cells | EC₅₀ | Not Detected | - | [1] |

| 3T3 | Mouse Fibroblasts | - | Stimulated viability up to 25 µM | - |[1] |

Note: In many studies, significant reduction in cell viability was observed starting at 25 µM, even if a precise EC₅₀/IC₅₀ value was not determined.[1][2]

Mechanism of Action and Cellular Targets

While the precise molecular mechanism underlying this compound's anti-tumor activity is still under active investigation, current research points to a multi-target profile and distinct cellular effects.[1][3] The compound's activity appears to be cell-specific, suggesting interaction with particular cellular pathways or components.[1]

Observed Cellular Effects

-

Anti-Tumor Activity: this compound significantly diminishes the viability of mouse pheochromocytoma cells (MPC and MTT) in a dose-dependent manner, with effects observed starting at a concentration of 25 µM.[1][2] This effect is also observed under hypoxic conditions, although it is less pronounced.[1]

-

Inhibition of 3D Spheroid Growth: In three-dimensional tumor models, which more closely mimic solid tumors, a 10 µM concentration of this compound was sufficient to significantly reduce or completely inhibit the growth of pheochromocytoma spheroids.[2][4]

-

Effects on Normal Cells: The cytotoxicity of this compound towards non-cancerous cells appears to be cell-type dependent. It reduces the viability of endothelial cells (HUVEC, MS1) at higher concentrations (25–50 µM).[1] In contrast, it stimulated the viability of 3T3 mouse fibroblasts at concentrations up to 25 µM, suggesting a more favorable therapeutic window compared to related compounds like Aeroplysinin-1.[1]

Potential Molecular Targets

Investigations have identified several potential molecular targets for this compound, although their direct contribution to its anti-tumor effect requires further elucidation:

-

Adenosine A1 Receptor: An inhibitory activity on the adenosine A1 receptor has been demonstrated.[1]

-

Voltage-Dependent Calcium Channels: Both this compound and homothis compound have been discussed to inhibit voltage-dependent calcium channels.[1]

The diverse biological effects suggest that this compound may not act on a single target but rather modulate multiple cellular pathways.

Key Experimental Protocols

The following sections detail the methodologies employed in key studies to characterize the biological activity of this compound.

Cell Culture

-

Cell Lines:

-

Mouse pheochromocytoma cells (MPC, MTT)

-

Mouse endothelial cells (MS1)

-

Primary human umbilical vein endothelial cells (HUVECs)

-

Mouse fibroblasts (3T3)

-

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Coating of Culture Dishes: To ensure proper cell attachment and growth, specific coatings are used. Pheochromocytoma cell culture dishes are coated with collagen A, while HUVEC dishes are coated with 0.5% gelatin.[3]

-

Mycoplasma Testing: Cell lines are routinely tested to ensure they are free of mycoplasma contamination using commercially available detection kits.[3]

Cell Viability Assay (MTS Assay)

The anti-proliferative activity of this compound is commonly determined using a tetrazolium-based colorimetric assay.

-

Assay Kit: CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).[3]

-

Principle: The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Plates are incubated for a specified period (e.g., 24 hours).

-

The MTS reagent is added to each well according to the manufacturer's instructions.

-

Plates are incubated for a further 1-4 hours at 37°C.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. EC₅₀ values are determined from the resulting dose-response curves.

-

3D Spheroid Growth Assay

This assay assesses the effect of this compound on tumor cells grown in a three-dimensional structure, which better reflects the in vivo environment.

-

Spheroid Generation: Tumor cells (e.g., MPC, MTT) are seeded in ultra-low attachment plates to promote aggregation and formation of spheroids over several days.

-

Treatment Protocol:

-

Data Acquisition and Analysis:

-

The size of each spheroid is monitored over time using an inverted microscope.[3]

-

Images of the spheroids are captured at regular intervals.

-

The area (A) of each spheroid is measured using image analysis software (e.g., Fiji/ImageJ).[3]

-

The growth curves of treated spheroids are compared to those of vehicle-treated controls to determine the inhibitory effect.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a hypothetical signaling pathway relevant to the action of this compound.

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Caption: Hypothetical inhibition of a pro-survival signaling pathway by this compound.

References

- 1. Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines this compound and Homothis compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines this compound and Homothis compound In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aerothionin: A Marine-Derived Compound with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerothionin, a brominated tyrosine-derived secondary metabolite isolated from marine sponges of the Verongida order, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical properties, biological effects, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized to facilitate understanding. This document aims to serve as a valuable resource for researchers investigating novel therapeutic agents derived from marine natural products.

Core Compound Identification

This compound is a dimeric spiroisoxazoline compound characterized by the presence of four bromine atoms.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 28714-26-3 | [2][3] |

| Molecular Formula | C24H26Br4N4O8 | [1][2] |

| Molecular Weight | 818.1 g/mol | [2] |

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including anti-tumor, antimycobacterial, and anti-inflammatory properties.

Anti-Tumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to reduce the viability of pheochromocytoma cells (MPC and MTT) and inhibit the growth of 3D pheochromocytoma spheroids.[4][5] The anti-proliferative activity of this compound has also been observed in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[4]

Quantitative Anti-Tumor Data:

| Cell Line | Activity | Concentration/Value | Reference |

| MPC (mouse pheochromocytoma) | Reduced relative viability | 25 µM (significant reduction) | [4][5] |

| MPC (mouse pheochromocytoma) | Reduced relative viability | 50 µM (RV = 55.1 ± 2.2%) | [4][5] |

| MTT (mouse pheochromocytoma) | EC50 | 48.1 µM | [4] |

| HeLa (cervical cancer) | Cytotoxic | Micromolar range | [4] |

| 3D Pheochromocytoma Spheroids | Growth inhibition | 10 µM | [4][5] |

While the precise signaling pathways responsible for this compound's anti-tumor effects are not yet fully elucidated, the induction of apoptosis is a likely mechanism of action. The process of apoptosis is a regulated form of cell death crucial for tissue homeostasis, and its induction in cancer cells is a key strategy for many chemotherapeutic agents. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[6]

Figure 1: Hypothesized mechanism of this compound-induced tumor growth inhibition via apoptosis.

Antimycobacterial Activity

This compound has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4] This makes it a compound of interest for the development of new anti-tuberculosis drugs.

Anti-inflammatory Activity

A derivative of this compound, 11-oxothis compound, has been shown to possess anti-inflammatory properties. It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2] This suggests that this compound and its analogues may have therapeutic potential in inflammatory diseases.

Experimental Protocols

Extraction and Purification of this compound from Aplysina Sponges

The following is a generalized protocol for the extraction and purification of this compound from marine sponges of the genus Aplysina.

Figure 2: General workflow for the extraction and isolation of this compound.

Detailed Steps:

-

Sample Collection and Preparation: Specimens of Aplysina sponges are collected and immediately preserved, often by freezing or immersion in ethanol. For extraction, the sponge material is typically lyophilized (freeze-dried) to remove water.[3]

-

Extraction: The dried sponge material is exhaustively extracted with organic solvents, commonly a mixture of methanol and dichloromethane.[3]

-

Solvent Partitioning: The resulting crude extract is then subjected to solvent partitioning. A common method involves partitioning between ethyl acetate and water to separate compounds based on their polarity.[3]

-

Chromatographic Purification: The fraction containing this compound is further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) is often employed to isolate the pure compound.[3] The identity and purity of the isolated this compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Cell Viability Assay

The anti-proliferative effects of this compound can be quantified using a cell viability assay, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS assay).

Methodology:

-

Cell Seeding: Cancer cells (e.g., MPC, MTT) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound (e.g., 0.4 to 50 µM) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The relative cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle control. The half-maximal effective concentration (EC50) can be determined from the dose-response curve.[4]

3D Spheroid Growth Assay

To better mimic the in vivo tumor environment, the effect of this compound on 3D cell spheroids can be assessed.

Methodology:

-

Spheroid Formation: Single-cell suspensions are cultured in ultra-low attachment plates to promote the formation of spheroids over several days.

-

Treatment: Once formed, the spheroids are treated with this compound (e.g., 10 µM) or a vehicle control. Treatment can be administered as a single dose or in a fractionated regimen (e.g., every few days).

-

Growth Monitoring: The size of the spheroids is measured at regular intervals using an inverted microscope and image analysis software.

-

Data Analysis: The change in spheroid area over time is calculated and compared between treated and control groups to determine the effect on tumor growth.[4]

Conclusion

This compound is a promising marine natural product with a range of biological activities that warrant further investigation for its therapeutic potential. Its anti-tumor and antimycobacterial properties, in particular, highlight its potential as a lead compound for the development of new drugs. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the mechanisms of action and potential applications of this fascinating molecule. Future research should focus on elucidating the specific signaling pathways modulated by this compound to better understand its molecular targets and to optimize its therapeutic efficacy.

References

- 1. Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Oxothis compound isolated from the marine sponge Aplysina fistularis shows anti-inflammatory activity in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vliz.be [vliz.be]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Stronghold: An In-depth Technical Guide to the Localization of Aerothionin in Sponge Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate localization of aerothionin, a brominated isoxazoline alkaloid with significant biological activity, within the tissues of marine sponges, primarily focusing on the well-studied species Aplysina fistularis. Understanding the precise location of this potent secondary metabolite is paramount for elucidating its ecological role, biosynthetic pathway, and potential for therapeutic applications. This document provides a comprehensive overview of the cellular and subcellular storage of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Cellular and Subcellular Localization of this compound

The pivotal research into the localization of this compound has revealed a highly specific and organized storage mechanism within the sponge tissue. The primary repository for this compound and its analogue, homothis compound, has been identified as a specialized cell type known as the spherulous cell .[1]

Key Findings:

-

Cellular Localization: Virtually all this compound is sequestered within the spherulous cells, which are distributed throughout the mesohyl, the gelatinous matrix between the outer (exopinacoderm) and inner (endopinacoderm) cell layers of the sponge.[1]

-

Subcellular Localization: Within the spherulous cells, this compound is further concentrated into membrane-bound, spherical inclusions referred to as spherules .[1] This compartmentalization is crucial for protecting the sponge's own cells from the potential cytotoxicity of this bioactive compound.

-

Tissue Distribution: Spherulous cells containing this compound are not uniformly distributed. They are found in higher concentrations just beneath the exopinacoderm and the endopinacoderm lining the excurrent canals.[1] This strategic positioning suggests a primary role in the chemical defense of the sponge against external threats.

Quantitative Analysis of this compound and Related Compounds

While precise quantitative data for the concentration of this compound in specific tissues of Aplysina fistularis is not extensively detailed in the seminal localization studies, research on the related species Aplysina aerophoba provides valuable insights into the significant investment of the sponge in these chemical defenses. The concentrations of brominated isoxazoline alkaloids, including this compound, can be substantial, reaching up to 10% of the sponge's dry weight.[2]

The distribution of these compounds is also not uniform throughout the sponge body, with notable differences between the outer and inner layers.

Table 1: Representative Quantitative Data of Brominated Isoxazoline Alkaloids in Aplysina Sponges

| Compound Class | Sponge Species | Tissue Layer | Concentration (% of Dry Weight) | Reference |

| Brominated Isoxazoline Alkaloids | Aplysina aerophoba | Ectosome | Up to 10% | [Thoms, C., et al. (2004). Z. Naturforsch. C J. Biosci., 59(1-2), 113-122.] |

| Brominated Isoxazoline Alkaloids | Aplysina aerophoba | Choanosome | Lower than Ectosome | [Pita, L., et al. (2012). Mar. Drugs, 10(4), 672-689.] |

Note: This table presents representative data from a closely related species to illustrate the potential concentrations and differential distribution of these compounds. Specific concentrations of this compound in different tissues of Aplysina fistularis require further targeted quantitative studies.

Experimental Protocols

The localization of this compound at the cellular and subcellular level has been primarily achieved through the application of advanced microscopy and analytical techniques. The following sections detail the methodologies employed in these critical studies.

Energy Dispersive X-ray Microanalysis (EDX)

The definitive localization of the bromine-containing this compound within the spherules of spherulous cells was accomplished using Energy Dispersive X-ray Microanalysis (EDX), a technique that allows for the elemental analysis of a sample in conjunction with electron microscopy.[1]

Principle: An electron beam is focused on a specific point on the sample, causing the emission of characteristic X-rays from the elements present in that area. The energy of these X-rays is unique to each element, allowing for their identification and semi-quantitative analysis. The high bromine content of this compound makes it an ideal target for this technique.

Detailed Methodology:

-

Tissue Preparation:

-

Small pieces of sponge tissue are excised and fixed immediately to preserve their cellular structure. A common fixative is a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) with the addition of sucrose to maintain osmolarity.

-

The fixed tissue is then post-fixed with osmium tetroxide to enhance contrast for electron microscopy.

-

Following fixation, the tissue is dehydrated through a graded series of ethanol or acetone.

-

The dehydrated tissue is then infiltrated with and embedded in a resin, such as Epon or Spurr's resin.

-

Ultrathin sections (typically 60-90 nm) are cut from the resin block using an ultramicrotome and mounted on a suitable grid (e.g., copper or nickel).

-

-

Electron Microscopy and EDX Analysis:

-

The prepared sections are examined in a transmission electron microscope (TEM) or a scanning transmission electron microscope (STEM) to identify the different cell types and subcellular structures.

-

Once a spherulous cell and its internal spherules are located, the electron beam is focused on a spherule.

-

The EDX detector is then used to acquire the X-ray spectrum from that specific point.

-

The resulting spectrum is analyzed for the presence of a bromine peak, which indicates the presence of this compound.

-

Control spectra are taken from the surrounding mesohyl and other cell types to confirm that the bromine signal is localized specifically to the spherules.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging

While not the primary method used for the initial localization of this compound, MALDI imaging is a powerful, more modern technique for visualizing the spatial distribution of secondary metabolites directly in tissue sections.

Principle: A thin section of sponge tissue is coated with a matrix that absorbs laser energy. A pulsed laser is then fired at the tissue, desorbing and ionizing the molecules within that spot. The mass-to-charge ratio of these ions is then measured by a mass spectrometer, allowing for the identification of specific compounds. By rastering the laser across the entire tissue section, a 2D map of the distribution of a particular molecule, such as this compound, can be generated.

General Workflow:

-

Tissue Preparation:

-

Fresh sponge tissue is rapidly frozen and sectioned using a cryostat.

-

The thin sections are mounted on a conductive slide.

-

-

Matrix Application:

-

A suitable matrix solution is uniformly applied to the tissue section using a sprayer or other deposition device.

-

-

MALDI-MSI Analysis:

-

The slide is placed in the MALDI mass spectrometer.

-

The instrument is programmed to acquire mass spectra at regular intervals across the tissue section.

-

-

Data Analysis:

-

Software is used to visualize the intensity of the ion corresponding to the mass of this compound at each point on the tissue, creating a distribution map.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

References

The Multifaceted Biological Roles of Bromotyrosine Derivatives in Sponges: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the ecological significance, diverse bioactivities, and therapeutic potential of bromotyrosine derivatives isolated from marine sponges.

Introduction

Marine sponges, particularly those of the order Verongida, are prolific producers of a diverse array of secondary metabolites, among which bromotyrosine derivatives stand out for their unique chemical structures and potent biological activities.[1][2] First identified in 1913, over 360 bromotyrosine derivatives have been characterized to date, showcasing a remarkable chemical diversity that arises from variations in the connections, side chains, and substitution patterns of the aromatic rings.[1][2] These compounds are not merely metabolic curiosities; they play crucial roles in the survival and ecological interactions of the producing sponges and represent a rich source of lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the biological roles of bromotyrosine derivatives, with a focus on their ecological functions, mechanisms of action, and therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating class of marine natural products.

Ecological Roles of Bromotyrosine Derivatives

The production of bromotyrosine derivatives is a key chemical defense strategy for sponges, which are sessile filter-feeders constantly exposed to predation, competition for space, and fouling.[3][4] These compounds serve multiple ecological functions:

-

Chemical Defense against Predation: Many bromotyrosine derivatives exhibit potent cytotoxic and antifeedant properties, deterring predators.[5][6] Sponges of the order Verongida are known to have few natural predators, a fact attributed to their production of these unpalatable and often toxic compounds.[7]

-

Antifouling Activity: By inhibiting the settlement and growth of larvae from fouling organisms such as barnacles, bromotyrosine derivatives help keep the sponge's surface clean, which is essential for efficient filter-feeding.[8][9][10] This antifouling activity is a significant area of research for the development of environmentally friendly marine coatings.

-

Antimicrobial Defense: Sponges are constantly filtering large volumes of seawater containing a high abundance of microorganisms. Bromotyrosine derivatives provide a chemical shield against pathogenic bacteria and fungi.[5][7] Some sponges have been observed to release these compounds in response to wounding, suggesting an active defense mechanism to prevent infection.[6]

Biosynthesis of Bromotyrosine Derivatives

The biosynthetic pathway of bromotyrosine derivatives originates from the amino acid phenylalanine. Phenylalanine is first converted to tyrosine.[1] The tyrosine molecule then undergoes bromination, a reaction catalyzed by bromoperoxidases, to incorporate one or more bromine atoms onto the aromatic ring, forming the bromotyrosine precursors.[1] From these fundamental building blocks, a vast array of more complex derivatives are synthesized through various enzymatic modifications.

Diverse Biological Activities and Therapeutic Potential

Bromotyrosine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their mechanisms of action often involve the inhibition of key enzymes and interference with cellular signaling pathways.

Antimicrobial and Antifungal Activity

A significant number of bromotyrosine derivatives display potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[5][7] This has led to investigations into their potential as new antibiotics to combat the growing threat of antimicrobial resistance.

Table 1: Antimicrobial Activity of Selected Bromotyrosine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| (+)-Aeroplysinin-1 | Staphylococcus aureus (MRSA) | <32 | [11] |

| Ianthelliformisamine C | Pseudomonas aeruginosa | 53.1 | [12] |

| Purpuramines K and L | Gram-positive and Gram-negative bacteria | Not specified | [5] |

The Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible growth of a microorganism, is a standard measure of its antimicrobial activity. The broth microdilution method is a widely used technique for determining MIC values.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The bromotyrosine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are also included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Cytotoxic and Anticancer Activity

Many bromotyrosine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, making them a focal point of anticancer drug discovery.[13][14] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity of Selected Bromotyrosine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Psammaplysin E | MDA-MB-231 (Breast Cancer) | 0.29 | [15] |

| Psammaplysin A | Various cancer cell lines | 3.9 - 8.5 | [15] |

| Aerophobin 1 | MCF-7 (Breast Cancer) | 0.8 | [16] |

| Purpurealidin I | A2780S (Ovarian Cancer) | Not specified | [14] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the bromotyrosine derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow viable cells to metabolize the MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Enzyme Inhibition

Bromotyrosine derivatives have been found to inhibit a variety of enzymes, highlighting their potential for treating a range of diseases.

Psammaplin A is a well-studied bromotyrosine derivative that acts as a potent inhibitor of class I histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[2][17] HDACs and DNMTs are epigenetic modifiers that play crucial roles in gene expression regulation. Their dysregulation is a hallmark of many cancers. Psammaplin A is considered a prodrug; its disulfide bond is reduced within the cell to form two active monomers that inhibit HDACs.[2][9] This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, such as p21(WAF1), which in turn induces cell cycle arrest and apoptosis.[17]

Certain bromotyrosine derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft.[4][16] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This has implications for the treatment of neurodegenerative diseases like Alzheimer's disease, where there is a deficit in cholinergic signaling.[18]

Antifouling Activity

The antifouling properties of bromotyrosine derivatives are of significant interest for developing non-toxic marine coatings. These compounds interfere with the settlement and metamorphosis of the larvae of fouling organisms, such as barnacles.

Table 3: Antifouling Activity of Selected Bromotyrosine Derivatives against Balanus improvisus

| Compound | Activity | Concentration (µM) | Reference |

| Bastadin-3, -4, -9, -16 | Larval settlement inhibition | 1 - 10 | [8] |

| Hemibastadin-1 | Larval settlement inhibition and mortality | 1 - 10 | [8] |

| Psammaplin A | Larval settlement inhibition | 1 - 10 | [8] |

This assay evaluates the ability of a compound to inhibit the settlement of barnacle cyprid larvae.

-

Collection and Culture of Larvae: Barnacle nauplii are collected from adult barnacles and cultured in filtered seawater until they reach the cyprid stage, the stage at which they settle.

-

Preparation of Test Surfaces: The bromotyrosine derivative is dissolved in a suitable solvent and coated onto the surface of petri dishes or multi-well plates. Control surfaces are treated with the solvent alone.

-

Larval Exposure: A known number of competent cyprid larvae are added to each test and control dish containing filtered seawater.

-

Incubation: The dishes are incubated under controlled conditions of light and temperature for a period of 24 to 48 hours.

-

Assessment of Settlement: The number of larvae that have settled and metamorphosed on the surfaces is counted under a microscope. The percentage of settlement inhibition is calculated relative to the control.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. It plays a crucial role in virulence factor production and biofilm formation. Some bromotyrosine derivatives have been shown to inhibit quorum sensing, representing a novel anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics.

Conclusion

Bromotyrosine derivatives from marine sponges represent a structurally diverse and biologically potent class of natural products. Their crucial roles in the chemical ecology of sponges have driven the evolution of a vast arsenal of compounds with a wide range of activities, including antimicrobial, cytotoxic, antifouling, and enzyme inhibitory properties. The detailed understanding of their mechanisms of action, particularly their ability to modulate key cellular signaling pathways, underscores their significant potential as lead compounds for the development of new drugs to treat a variety of human diseases, including cancer and infectious diseases. Further research into the synthesis of novel analogs and the elucidation of their structure-activity relationships will undoubtedly pave the way for the clinical application of these remarkable marine-derived molecules.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Psammaplin A is a natural prodrug that inhibits class I histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Enhances Neurite Growth and Synapse Development through Alternative Contributions of Its Hydrolytic Capacity, Core Protein, and Variable C Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Psammaplin A as a general activator of cell based signaling assays via HDAC inhibition and studies on some bromotyrosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Cannabigerol Prevents Quorum Sensing and Biofilm Formation of Vibrio harveyi [frontiersin.org]

- 13. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antiproliferative Activity of Marine Bromotyrosine Purpurealidin I and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combined inhibition of DNMT and HDAC blocks the tumorigenicity of cancer stem-like cells and attenuates mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review on Molecular Mechanisms of Antifouling Compounds: An Update since 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A natural histone deacetylase inhibitor, Psammaplin A, induces cell cycle arrest and apoptosis in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation of Aerothionin from Aplysina fistularis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine sponge Aplysina fistularis, a member of the Verongida order, is a prolific source of unique bromotyrosine-derived secondary metabolites. These compounds, including the spiroisoxazoline alkaloid aerothionin, are of significant interest to the scientific community due to their diverse and potent biological activities, which range from antimicrobial to cytotoxic effects. This compound, in particular, has been the subject of numerous studies for its potential therapeutic applications. These application notes provide a comprehensive overview and a generalized protocol for the isolation of this compound from the marine sponge Aplysina fistularis. The methodologies described are based on established practices for the extraction and purification of brominated alkaloids from Aplysina species.

Data Presentation: Quantitative Analysis of Bromotyrosine Alkaloids in Aplysina Species

The concentration of this compound and related bromotyrosine derivatives can vary significantly between different species of Aplysina and even between individuals of the same species due to geographical location, environmental conditions, and age. The following table summarizes the reported concentrations of major brominated alkaloids in Aplysina species.

| Compound | Species | Concentration (% of dry weight) | Reference |

| This compound | Aplysina cavernicola | up to 10% | [1] |

| Aerophobin-2 | Aplysina cavernicola | up to 10% | [1] |

| Isofistularin-3 | Aplysina cavernicola | up to 10% | [1] |

| Aplysinamisin-1 | Aplysina cavernicola | up to 10% | [1] |

Note: The value of "up to 10%" refers to the total concentration of brominated isoxazoline alkaloids, including this compound, in Aplysina aerophoba and A. cavernicola.[1]

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from the marine sponge Aplysina fistularis. This protocol is a composite of methodologies reported in the literature for the extraction and purification of brominated alkaloids from Aplysina species.[1][2]

1. Collection and Preparation of Sponge Material

-

1.1. Collection: Collect specimens of Aplysina fistularis by SCUBA diving. Immediately after collection, freeze the sponge material at -20°C to prevent enzymatic degradation of the secondary metabolites.

-

1.2. Lyophilization: Transport the frozen sponge material to the laboratory and lyophilize (freeze-dry) it to remove water. This will yield a dry, brittle material that is easy to handle and extract.

-

1.3. Grinding: Grind the lyophilized sponge material into a fine powder using a mortar and pestle or a blender. This increases the surface area for efficient solvent extraction.

2. Extraction of Secondary Metabolites

-

2.1. Solvent Extraction:

-

Macerate the powdered sponge material (e.g., 100 g) exhaustively with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) (1:1, v/v) at room temperature. A typical procedure involves soaking the powder in the solvent mixture for 24 hours, followed by filtration.

-

Repeat the extraction process three times with fresh solvent to ensure complete extraction of the metabolites.

-

-

2.2. Concentration: Combine the filtrates from all extractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning of the Crude Extract

-

3.1. Liquid-Liquid Partitioning:

-

Suspend the crude extract in a mixture of ethyl acetate (EtOAc) and water (H2O) (1:1, v/v).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the upper EtOAc layer, which will contain the less polar compounds, including this compound.

-

Repeat the partitioning of the aqueous layer with EtOAc two more times to maximize the recovery of the target compounds.

-

-

3.2. Concentration: Combine the EtOAc fractions and evaporate the solvent under reduced pressure to yield the EtOAc-soluble fraction.

4. Chromatographic Purification of this compound

-

4.1. Column Chromatography on Silica Gel:

-

Packing the Column: Prepare a silica gel column using a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.

-

Loading the Sample: Dissolve the EtOAc-soluble fraction in a minimal amount of a suitable solvent (e.g., CH2Cl2) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. For example, start with 100% hexane, then gradually increase the concentration of EtOAc, and finally use a mixture of CH2Cl2 and 2-propanol.[1]

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the same compound profile.

-

-

4.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: Use a C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A common mobile phase for the separation of bromotyrosine alkaloids is a gradient of methanol (MeOH) and water, or acetonitrile (MeCN) and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or 0.02% phosphoric acid) to improve peak shape.[1][2]

-

Gradient Elution: A typical gradient could be starting from 10% MeOH in water and increasing to 100% MeOH over 30-40 minutes.

-

Detection: Monitor the elution at a wavelength of 254 nm.[1]

-

Isolation: Collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Visualizations

Experimental Workflow for this compound Isolation

References

Application Notes and Protocols: Aerothionin In Vitro Cytotoxicity Assay on HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxic effects of aerothionin on human cervical adenocarcinoma (HeLa) cells. The included data and protocols are intended to guide researchers in the evaluation of this marine-derived compound for its potential as an anticancer agent.

Introduction

This compound, a brominated tyrosine-derived metabolite isolated from marine sponges, has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. This document focuses on its activity against HeLa cells, a widely used model for cervical cancer research. Understanding the cytotoxic profile and mechanism of action of this compound in this cell line is a critical step in its preclinical evaluation.

Data Presentation

| Compound | Cell Line | Assay | IC50/EC50 Value | Incubation Time | Reference |

| This compound | HeLa | - | Micromolar Range | - | [1] |

| This compound | HUVEC | Viability Assay | 43.8 µM (EC50) | - | [1] |

| Auranofin | HeLa | Growth Inhibition | ~2 µM (IC50) | 24 h | [2] |

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of this compound on HeLa cells.

Protocol: MTT Cytotoxicity Assay

1. Materials and Reagents:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Cell Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask until they reach 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

3. Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

4. MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After the incubation, carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Mandatory Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for MTT cytotoxicity assay.

Signaling Pathway: Postulated Apoptotic Pathway

While the precise signaling pathway of this compound-induced cytotoxicity in HeLa cells has not been fully elucidated, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized model of this pathway, which could be a potential mechanism for this compound's action.

Caption: Postulated intrinsic apoptosis pathway.

Disclaimer: The signaling pathway diagram is a generalized representation of apoptosis and may not reflect the specific mechanism of this compound. Further research is required to elucidate the precise molecular pathways involved in this compound-induced cytotoxicity in HeLa cells.

References

- 1. Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines this compound and Homothis compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aerothionin in Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. Aerothionin, a bromotyrosine derivative isolated from marine sponges, has demonstrated promising antimycobacterial activity. These application notes provide a summary of the current data on this compound's efficacy against M. tuberculosis and detailed protocols for its in vitro evaluation.

Quantitative Data Summary

This compound has been evaluated for its inhibitory activity against various strains of Mycobacterium tuberculosis, including drug-sensitive and drug-resistant isolates. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's in vitro potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) | Reference |

| H37Rv | Pan-sensitive | 12.5 | [1] |

| H37Rv Variant | Rifampin-resistant | 12.5 | [1] |

| H37Rv Variant | Isoniazid-resistant | 12.5 | [1] |

| H37Rv Variant | Ethambutol-resistant | 12.5 | [1] |

| H37Rv Variant | Streptomycin-resistant | 12.5 | [1] |

| Clinical Isolate 1 | Drug-resistant | 6.5 | [1] |

| Clinical Isolate 2 | Drug-resistant | 12.5 | [1] |

| Clinical Isolate 3 | Drug-resistant | 12.5 | [1] |

| Clinical Isolate 4 | Drug-resistant | 25 | [1] |

| Clinical Isolate 5 | Drug-resistant | 25 | [1] |

| Clinical Isolate 6 | Drug-resistant | 25 | [1] |

| Clinical Isolate 7 | Drug-resistant | 25 | [1] |

| Clinical Isolate 8 | Drug-resistant | 25 | [1] |

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

| Cell Line | Cell Type | Parameter | Value (µM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | EC50 | 43.8 | [2] |

| MS1 | Mouse Endothelial Cells | - | No EC50 detected | [2] |

| MPC | Mouse Pheochromocytoma Cells | RV at 25µM | 83.7 ± 1.7% | [3][4] |

| MPC | Mouse Pheochromocytoma Cells | RV at 50µM | 55.1 ± 2.2% | [3][4] |

EC50: Half-maximal effective concentration; RV: Relative Viability.

Experimental Protocols

The following protocols are based on established methods for testing the susceptibility of M. tuberculosis to antimicrobial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures for M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

Mycobacterium tuberculosis H37Rv (or other strains of interest)

-

This compound stock solution (in DMSO)

-

Alamar Blue reagent

-

Sterile 96-well microplates

-

Positive control (e.g., Rifampicin)

-

Negative control (DMSO)

Procedure:

-

Inoculum Preparation:

-

Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL in fresh 7H9 broth.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in the 96-well plate to achieve the desired concentration range (e.g., 0.1 to 100 µg/mL).

-

Include wells for the positive control (Rifampicin) and negative control (DMSO at the same concentration as in the this compound wells).

-

-

Inoculation:

-

Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the diluted compounds and controls.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Seal the plates in a secondary container (e.g., a zip-lock bag) to prevent evaporation and contamination.

-

Incubate the plates at 37°C for 5-7 days.

-

-

Addition of Alamar Blue:

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plates at 37°C for 24-48 hours.

-

-

Reading and Interpretation:

-

Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

-

Visualizations

Mechanism of Action and Experimental Workflow